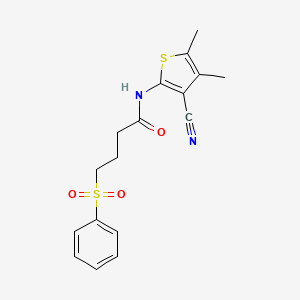

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide, commonly known as CDK9 inhibitor, is a small molecule compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of cyclin-dependent kinase 9 (CDK9) and has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

Chemical Synthesis and Reactivity

A notable application of compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide is in the synthesis of cyclopentene and cyclohexene derivatives. This process involves endo-mode ring closure of allenyl sulfones, demonstrating the compound's utility in generating structurally complex and potentially biologically active molecules (Mukai, Ukon, & Kuroda, 2003). Additionally, the design and synthesis of novel ALS inhibitors highlight the compound's role in the development of herbicidal agents. This research provides insight into the structure-activity relationships of sulfonamides, showcasing their potential in agriculture (Ren et al., 2000).

Biological Activities

The neuroprotective effects of related compounds, such as ONO-1924H, an inhibitor of poly ADP-ribose polymerase (PARP), emphasize the therapeutic potential of sulfonamides in treating neurodegenerative diseases. This study suggests that similar compounds could be explored for their neuroprotective properties, offering a new avenue for the treatment of ischemic stroke (Kamanaka et al., 2004). Additionally, antimicrobial activity has been observed in compounds with a sulfonamidophenylethylamide structure, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Advanced Materials and Methodologies

Research into the direct transformation of N,N-dimethylformamide to -CN highlights innovative methodologies in chemical synthesis, where compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide could play a crucial role in the cyanation of heteroarenes via C-H functionalization (Ding & Jiao, 2011). This approach offers an alternative method for preparing aryl nitriles, expanding the toolkit available for organic synthesis.

properties

IUPAC Name |

4-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-12-13(2)23-17(15(12)11-18)19-16(20)9-6-10-24(21,22)14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDPKKVADJFBHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2411402.png)

![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)

![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2411407.png)